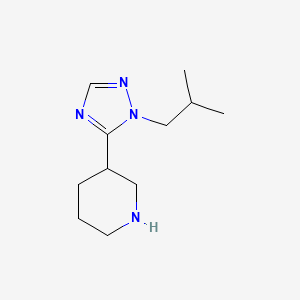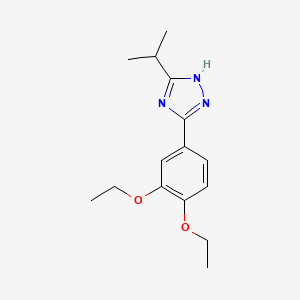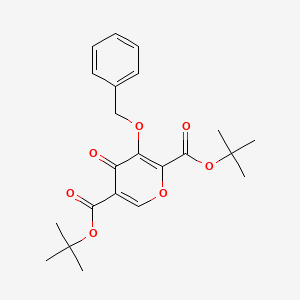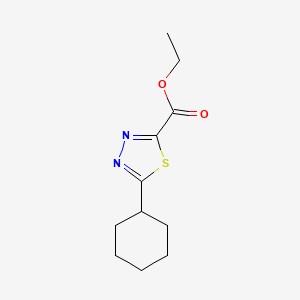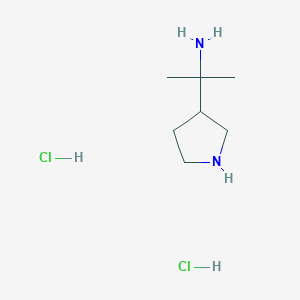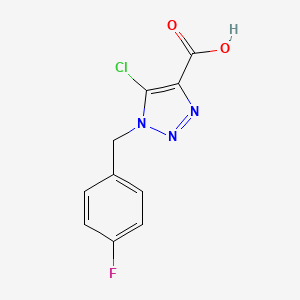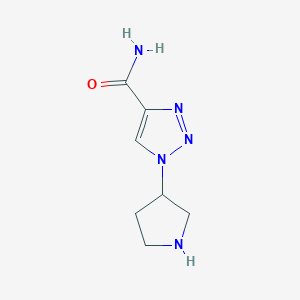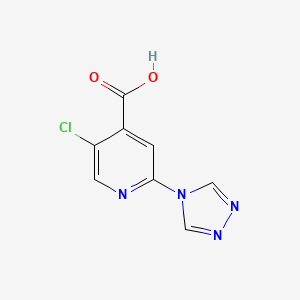![molecular formula C9H6BrNO2 B11802316 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.06 g/mol . This compound is characterized by its yellow to pale yellow solid or oil appearance . It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone typically involves the bromination of furo[3,2-b]pyridine derivatives. One common method includes the reaction of 5-bromofuro[3,2-b]pyridine with ethanone under specific conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone can be compared with similar compounds such as:
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol: This compound has a similar structure but differs in the functional group attached to the pyridine ring.
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol: Another similar compound with variations in the position of the bromine atom and the functional group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)6-4-8-7(2-3-13-8)11-9(6)10/h2-4H,1H3 |
InChI Key |
RWFLCMJEFATFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CO2)N=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


